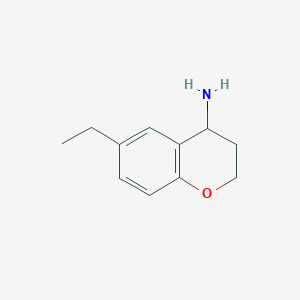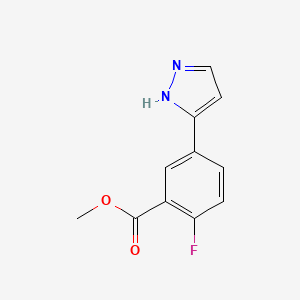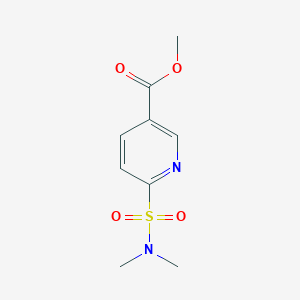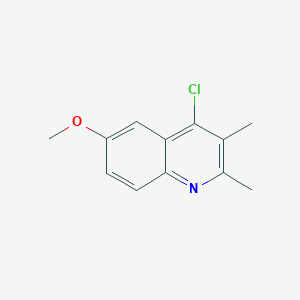![molecular formula C11H8F3NS2 B12115326 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethylbenzyl halide reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and reduce reaction time. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethylphenyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its thiazole ring, the compound exhibits potential antimicrobial activity.
Drug Development: It can serve as a scaffold for designing new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-thiazole-2-thiol: Similar structure but lacks the trifluoromethylphenyl group.
2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a simple thiazole ring.
1,3,4-Thiadiazole-2-thiol: Features a thiadiazole ring instead of a thiazole ring.
Uniqueness
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in drug design and material science.
Properties
Molecular Formula |
C11H8F3NS2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H8F3NS2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,6H,5H2,(H,15,16) |
InChI Key |
KSKLCIRNUOFDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

